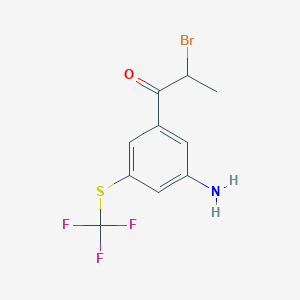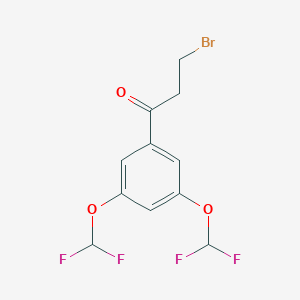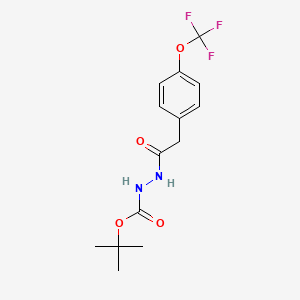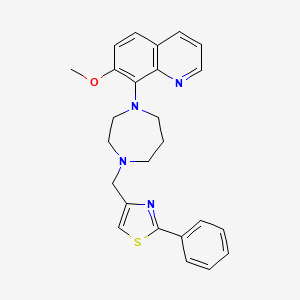
CXCR7 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR7 hydrochloride, also known as atypical chemokine receptor 3, is a non-classical seven transmembrane-spanning receptor. It is a part of the chemokine receptor family, which plays a crucial role in various physiological and pathological processes. CXCR7 hydrochloride binds to chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant, and it is involved in cell migration, immune surveillance, and cancer progression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CXCR7 hydrochloride typically involves the expression of the receptor in suitable cell lines, followed by purification. The receptor is often produced using recombinant DNA technology, where the gene encoding CXCR7 is inserted into an expression vector and introduced into host cells. The cells are then cultured under specific conditions to express the receptor, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of CXCR7 hydrochloride involves large-scale cell culture systems, such as bioreactors, to produce the receptor in significant quantities. The process includes optimizing culture conditions, such as temperature, pH, and nutrient supply, to maximize receptor expression. The purification process is scaled up to handle large volumes, ensuring the receptor’s high purity and activity .
化学反応の分析
Types of Reactions: CXCR7 hydrochloride primarily undergoes binding interactions with its ligands rather than traditional chemical reactions like oxidation or reduction. The binding of chemokines to CXCR7 hydrochloride induces conformational changes in the receptor, leading to downstream signaling events .
Common Reagents and Conditions: The common reagents involved in studying CXCR7 hydrochloride interactions include chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant. The binding assays are typically conducted under physiological conditions, with controlled temperature and pH to mimic the natural environment of the receptor .
Major Products Formed: The major products formed from the interactions of CXCR7 hydrochloride with its ligands are the activated receptor-ligand complexes. These complexes initiate various intracellular signaling pathways, leading to cellular responses such as migration, proliferation, and survival .
科学的研究の応用
Chemistry: In chemistry, CXCR7 hydrochloride is used to study receptor-ligand interactions and the structural biology of chemokine receptors. It serves as a model system for understanding the binding mechanisms and conformational changes associated with receptor activation .
Biology: In biology, CXCR7 hydrochloride is crucial for studying cell migration, immune responses, and developmental processes. It is involved in the regulation of hematopoietic cell trafficking, secondary lymphoid tissue architecture, and neuronal development .
Medicine: In medicine, CXCR7 hydrochloride is a potential therapeutic target for various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. It is being investigated for its role in tumor progression, metastasis, and immune cell recruitment .
Industry: In the pharmaceutical industry, CXCR7 hydrochloride is used in drug discovery and development. It is a target for developing small molecule inhibitors and antibodies that can modulate its activity, providing therapeutic benefits for diseases associated with abnormal chemokine signaling .
作用機序
CXCR7 hydrochloride exerts its effects by binding to chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant. Unlike typical G protein-coupled receptors, CXCR7 hydrochloride signals through the beta-arrestin pathway. The binding of chemokines to CXCR7 hydrochloride leads to the recruitment of beta-arrestin, which initiates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2. These pathways regulate various cellular processes, such as migration, proliferation, and survival .
類似化合物との比較
Similar Compounds:
- CXCR4 hydrochloride
- CCR5 hydrochloride
- CCR7 hydrochloride
Comparison: CXCR7 hydrochloride is unique compared to other chemokine receptors like CXCR4 hydrochloride and CCR5 hydrochloride due to its signaling mechanism. While CXCR4 hydrochloride and CCR5 hydrochloride primarily signal through G proteins, CXCR7 hydrochloride signals through the beta-arrestin pathway. This difference in signaling pathways results in distinct cellular responses and functional roles. Additionally, CXCR7 hydrochloride has a higher affinity for stromal cell-derived factor-1 compared to CXCR4 hydrochloride, making it a more effective scavenger receptor .
特性
分子式 |
C25H26N4OS |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
4-[[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]methyl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C25H26N4OS/c1-30-22-11-10-19-9-5-12-26-23(19)24(22)29-14-6-13-28(15-16-29)17-21-18-31-25(27-21)20-7-3-2-4-8-20/h2-5,7-12,18H,6,13-17H2,1H3 |
InChIキー |
JEIWXIPRKPROPH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


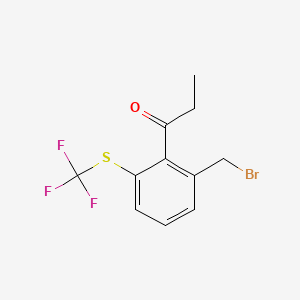
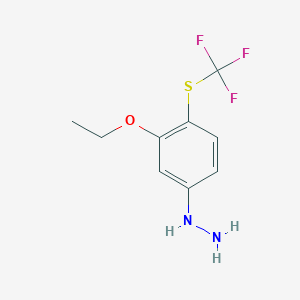
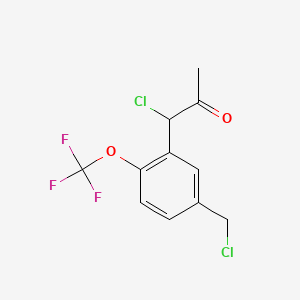
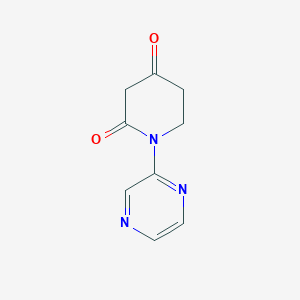
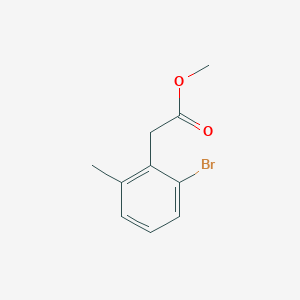
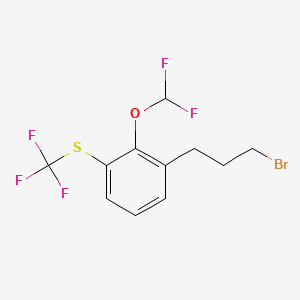
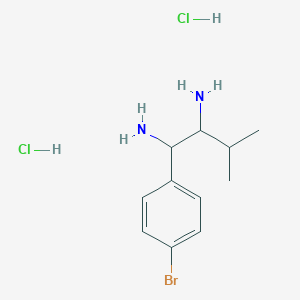


![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)
